噁唑, 4-乙基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

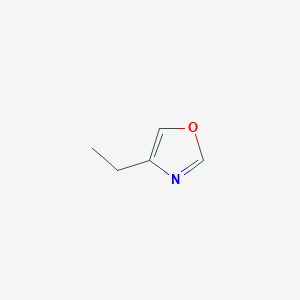

“Oxazole, 4-ethyl-” is a derivative of oxazole, a heterocyclic compound that consists of a five-membered aromatic ring with one oxygen atom and one nitrogen atom . Oxazoles are aromatic compounds but less so than the thiazoles . The compound “Oxazole, 4-ethyl-” is also known as Ethyl 4-oxazolecarboxylate . Its empirical formula is C6H7NO3 and it has a molecular weight of 141.12 .

Synthesis Analysis

Oxazoles can be synthesized through a variety of methods. One of the most common methods is the cyclodehydration of amide oximes, a process that uses an acid catalyst to facilitate the removal of water from the compound . A straightforward route allows the synthesis of 2- (hetero)arylated and 2,5-di (hetero)arylated oxazoles through regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics .Molecular Structure Analysis

The molecular structure of “Oxazole, 4-ethyl-” is characterized by a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis

Oxazole can undergo various chemical reactions. It can undergo electrophilic substitution reactions, usually occurring at position 5 of the oxazole ring, which is the carbon atom between the nitrogen and oxygen atoms . Oxazole can also undergo nucleophilic substitution reactions, with the carbon atom at position 2 on the oxazole ring being particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms .Physical And Chemical Properties Analysis

“Oxazole, 4-ethyl-” is a solid form with a refractive index of n20/D 1.467 and a density of 1.177 g/mL at 25 °C . It is also characterized by its distinct structure, which comprises two adjacent atoms that aren’t carbon within the ring .科学研究应用

钯催化的反应

在乙酸钯存在下,乙基恶唑-4-羧酸盐与各种卤化物发生直接且区域选择性的烯基化、苄基化和烷基化,展示了其在有机合成中的潜力 (Verrier, Hoarau, & Marsais, 2009).

合成中的多功能中间体

2-氯恶唑-4-羧酸乙酯是一种合成各种取代恶唑的多功能中间体,有助于开发广泛的恶唑衍生物 (Hodgetts & Kershaw, 2002).

防腐应用

一种新型的包括4-乙基-2-苯基-4,5-二氢-1,3-恶唑-4-基的三唑衍生物已被用作酸性环境中低碳钢的有效防腐剂。它表现出高抑制效率,并作为混合型抑制剂 (Rahmani et al., 2019).

有机合成中的手性助剂

4,5-二氢-1,3-恶唑配体已广泛用作过渡金属催化的不对称有机合成中的手性助剂。它们的多功能性、简单的合成和手性中心与供体原子的接近性使其非常有价值 (Gómez, Muller, & Rocamora, 1999).

药学应用

恶唑越来越多地用作药物化学中的中间体,用于合成具有广泛生物活性的新化学实体。本综述重点介绍了恶唑支架在医学应用中的治疗潜力 (Kakkar & Narasimhan, 2019).

淀粉样变性中的抑制剂

已经合成并评估了带有C(4)羧基的某些恶唑作为转甲状腺素(TTR)淀粉样纤维形成的抑制剂,表明其在治疗应用中的潜力 (Razavi et al., 2005).

抗癌研究

基于恶唑的化合物因其与各种酶和受体相互作用的能力而被探索用于抗癌研究,从而发现了新的药物 (Chiacchio et al., 2020).

缓蚀研究

恶唑衍生物在盐酸介质中对低碳钢表现出显着的缓蚀作用。这表明它们作为有效缓蚀剂的潜力 (Rahmani et al., 2018).

无过渡金属合成

由于某些过渡金属催化的反应具有毒性和成本,因此开发用于合成恶唑杂环的无过渡金属方法至关重要。这种方法提供了一种环保且有效的替代方案 (Ibrar et al., 2016).

治疗潜力

恶唑化合物表现出多种生物活性,使其成为药物研究的活跃课题。本综述涵盖了恶唑化合物在医学中的治疗应用和进展 (Zhang, Zhao, & Zhou, 2018).

安全和危害

The safety data sheet for a similar compound, Ethyl oxazole-5-carboxylate, indicates that it is considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

属性

IUPAC Name |

4-ethyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-5-3-7-4-6-5/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPBBURQQRLAKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=COC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazole, 4-ethyl- | |

CAS RN |

54300-20-8 |

Source

|

| Record name | 4-ethyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

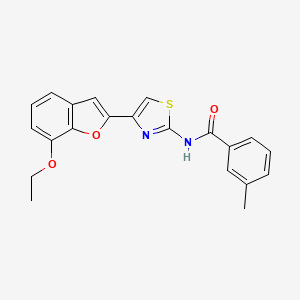

![6-({2-[(3-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2603165.png)

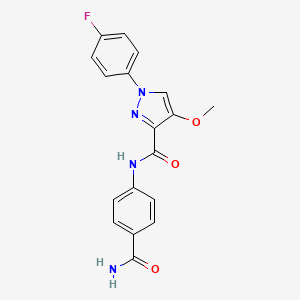

![(E)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2603172.png)

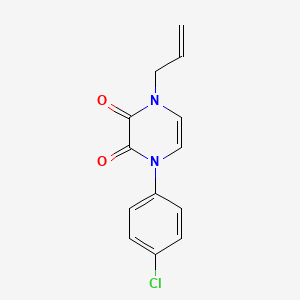

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2603175.png)

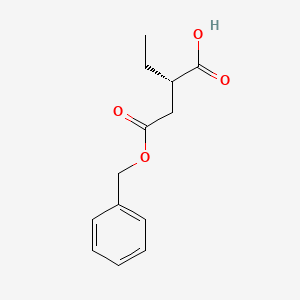

![N-cyclopentyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2603176.png)

![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2603177.png)

![2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2603184.png)